

# Spectral data for 2,4-Dichloropyridine including NMR and IR

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## Compound of Interest

Compound Name: 2,4-Dichloropyridine

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## Spectral Data of 2,4-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **2,4-dichloropyridine**. The information is presented to support research, development, and quality control activities where this compound is utilized.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2,4-dichloropyridine**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

## $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **2,4-dichloropyridine** exhibits signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituents, leading to a distinct downfield shift.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.25	d	5.5
H-5	7.25	dd	5.5, 1.8
H-3	7.40	d	1.8

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-2	152.5
C-4	145.0
C-6	150.0
C-3	124.0
C-5	121.5

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes of the **2,4-dichloropyridine** molecule. The spectrum is characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3100-3000	Aromatic C-H Stretch	Medium
1580-1550	C=C/C=N Ring Stretch	Strong
1450-1400	C=C/C=N Ring Stretch	Strong
1100-1000	C-H in-plane bending	Medium
850-750	C-Cl Stretch	Strong
750-650	C-H out-of-plane bending	Strong

Note: Data is compiled from typical values for halogenated pyridines.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-dichloropyridine** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- For a precise chemical shift reference, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).
- Cap the NMR tube securely and label it appropriately.

#### Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 300 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Spectral Width: 0-15 ppm.

Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 75 MHz or higher.
- Pulse Sequence: Standard single-pulse with proton decoupling.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0-200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to achieve a flat baseline.
- Calibrate the chemical shift axis using the solvent peak or TMS.
- For <sup>1</sup>H NMR, integrate the signals to determine the relative proton ratios.

## IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **2,4-dichloropyridine** directly onto the ATR crystal.

- If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

#### Instrument Parameters (FT-IR):

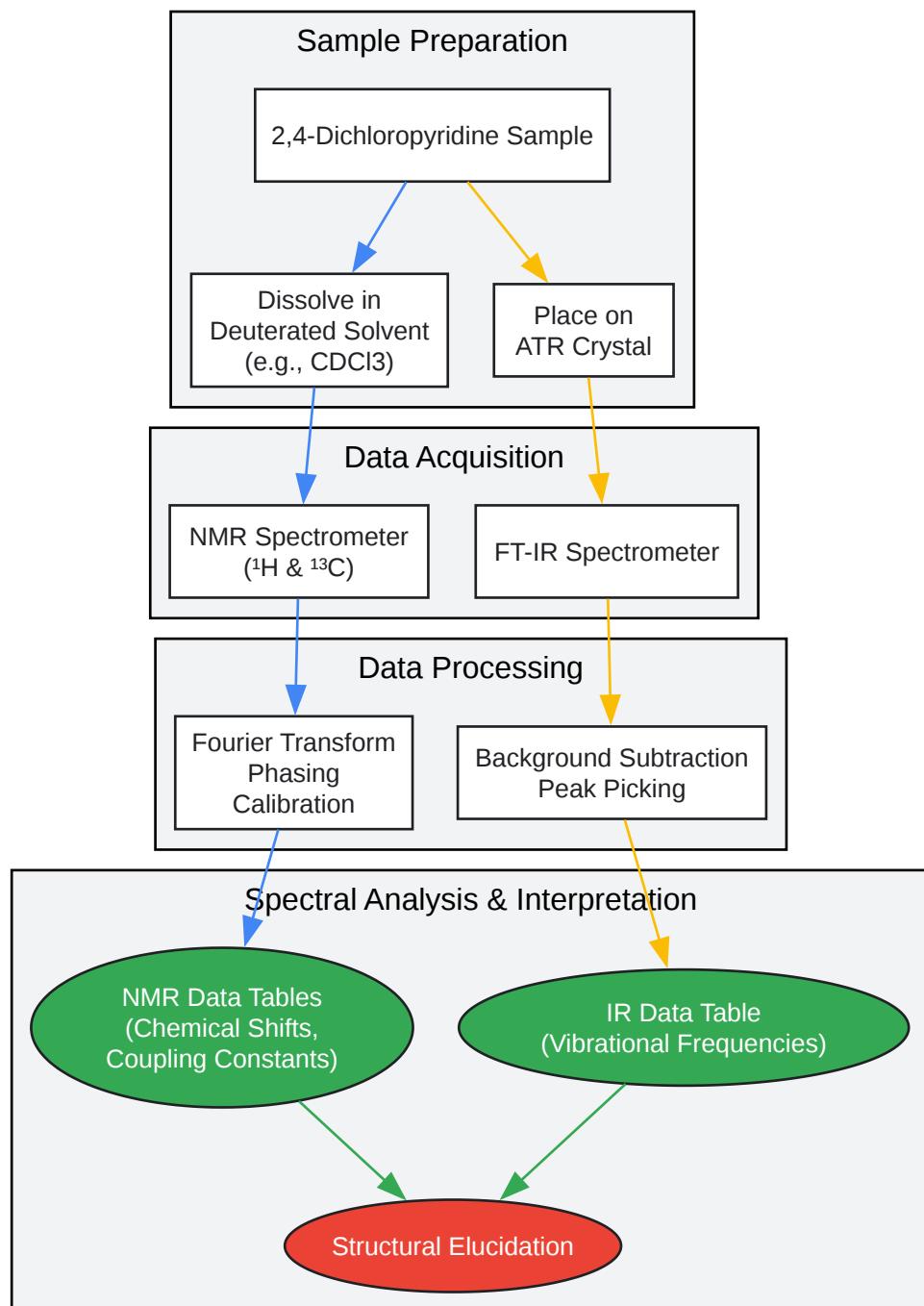
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[\[1\]](#)
- Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory is a common method for liquid and solid samples.[\[1\]](#)
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

#### Data Processing:

- Perform a background scan with a clean, empty ATR crystal.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

## Logical Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and analyzing the spectral data of **2,4-dichloropyridine**.



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*Workflow for Spectral Data Acquisition and Analysis.*

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## References

- 1. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR [m.chemicalbook.com]
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